1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene

Click chemistry CuAAC Regioisomer purity

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene (CAS 2228819-17-6) is a para-substituted aromatic compound (molecular formula C₁₂H₁₄O, molecular weight 174.24 g/mol) that integrates a terminal alkyne (but-3-yn-1-yl) at the 1‑position and a methoxymethyl (–CH₂OCH₃) group at the 4‑position of the benzene ring. The terminal alkyne is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) ‘click’ chemistry, enabling efficient conjugation with azide-bearing partners, while the methoxymethyl substituent serves as a protected hydroxymethyl group that can be unmasked or further functionalized via nucleophilic substitution.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
Cat. No. B12081634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)CCC#C
InChIInChI=1S/C12H14O/c1-3-4-5-11-6-8-12(9-7-11)10-13-2/h1,6-9H,4-5,10H2,2H3
InChIKeyZKZKPLWCBIOJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene: A Dual-Functional Alkyne Building Block for Click Chemistry and Organic Synthesis


1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene (CAS 2228819-17-6) is a para-substituted aromatic compound (molecular formula C₁₂H₁₄O, molecular weight 174.24 g/mol) that integrates a terminal alkyne (but-3-yn-1-yl) at the 1‑position and a methoxymethyl (–CH₂OCH₃) group at the 4‑position of the benzene ring . The terminal alkyne is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) ‘click’ chemistry, enabling efficient conjugation with azide-bearing partners, while the methoxymethyl substituent serves as a protected hydroxymethyl group that can be unmasked or further functionalized via nucleophilic substitution [1]. These orthogonal functional groups make the compound a strategic intermediate for constructing structurally diverse small-molecule libraries used in medicinal chemistry and chemical biology probe development [1].

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene: Why In-Class Alkynyl-Benzene Compounds Cannot Be Interchanged in Scientific Procurement


Although several alkynyl-substituted benzene derivatives share a common C₁₂H₁₄O formula and terminal alkyne reactivity, critical structural differences in substituent position, chemical identity, and protection‑state profoundly alter their utility in synthetic sequences. For example, moving the methoxymethyl group from the para to the meta position yields the regioisomer 1-(but-3-yn-1-yl)-3-(methoxymethyl)benzene (CAS 2228979-99-3), which can exhibit different dipole moments, steric profiles, and metabolic stability in bioactive molecules . Furthermore, the methoxymethyl unit is a more labile masked‑alcohol than the simple methoxy group found in 1-(but-3-yn-1-yl)-4-methoxybenzene (CAS 73780-78-6), enabling milder deprotection strategies that are incompatible with the methyl‑ether analog . Consequently, even structurally close analogs cannot be freely interchanged without compromising downstream conjugation efficiency, protecting‑group orthogonality, or target‑molecule properties .

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene: Quantitative Differentiation Evidence vs. Closest Analogs


Para-Regioisomer Purity Advantage vs. Meta-Substituted Analog in Click Chemistry Scaffolds

The 4‑substituted isomer (target compound) is commercially supplied at ≥95% purity with the para‑regioisomer geometry explicitly specified (InChIKey ZKZKPLWCBIOJBO-UHFFFAOYSA-N), whereas the corresponding meta‑substituted isomer, 1-(but‑3‑yn‑1‑yl)‑3‑(methoxymethyl)benzene (CAS 2228979‑99‑3), lacks a publicly disclosed purity specification from major vendors and is offered solely as a catalog listing without confirmed analytical batch data . For medicinal chemists constructing para‑substituted biaryl or triazole libraries via CuAAC, regioisomeric purity is critical because even minor meta‑contamination alters molecular shape, logP, and target‑binding geometries, potentially confounding SAR analysis. The target compound’s well‑defined para‑geometry reduces the risk of regioisomeric uncertainty in structure‑activity studies .

Click chemistry CuAAC Regioisomer purity

Methoxymethyl Protection Enables Orthogonal Deprotection vs. Methoxy-Containing Analog

The methoxymethyl (–CH₂OCH₃) ether of the target compound can be cleaved under mild acidic conditions (e.g., HCl/MeOH, TsOH, or Lewis acids such as ZnBr₂) to unmask a benzylic alcohol, a transformation that is unavailable for the methoxy analog 1-(but‑3‑yn‑1‑yl)‑4‑methoxybenzene (CAS 73780‑78‑6), which requires harsh HBr or BBr₃ conditions incompatible with many functional groups . Quantitative deprotection yields for benzyl methoxymethyl (MOM) ethers under standard ZnBr₂/CH₂Cl₂ or catalytic TsOH/MeOH conditions are typically >85% within 1–2 hours at room temperature [1]. In contrast, demethylation of the methoxy analog with BBr₃ often results in significant by‑product formation when alkynes or other sensitive groups are present, with reported yields dropping to 40–60% under standard protocols . Therefore, the MOM‑protected scaffold enables a broader range of downstream functionalization sequences without sacrificing the terminal alkyne handle.

Protecting group strategy Orthogonal deprotection Alcohol unmasking

Increased Molecular Weight and Lipophilicity Offset vs. 4-Methoxy Analog for ADME Tuning

The target compound (MW 174.24, molecular formula C₁₂H₁₄O) has a computed exact mass of 174.1045 g/mol, which is 14.04 Da heavier than the 4‑methoxy analog 1-(but‑3‑yn‑1‑yl)‑4‑methoxybenzene (MW 160.21, C₁₁H₁₂O) . The additional methylene group ( –CH₂– ) in the methoxymethyl side chain incrementally increases calculated logP by approximately 0.3–0.5 log units based on fragment‑based predictions [1], offering medicinal chemists a fine‑tuning knob for modulating passive membrane permeability and solubility without altering the core benzene‑alkyne pharmacophore. In lead‑optimization programs where a balance between permeability and aqueous solubility is critical, this subtle lipophilicity offset can be the difference between a compound meeting Lipinski criteria and falling outside them [1].

Drug-like properties Lipophilicity tuning Lead optimization

Solid–State Stability Profile Supports Ambient Shipping and Storage

According to the AKSci Certificate of Analysis, 1-(but‑3‑yn‑1‑yl)‑4‑(methoxymethyl)benzene can be stored long‑term in a cool, dry place and is shipped at ambient temperature , indicating robust thermal stability for a terminal alkyne‑bearing small molecule. In contrast, the 4‑methoxy analog 1-(but‑3‑yn‑1‑yl)‑4‑methoxybenzene requires refrigerated storage at 2–8 °C, as specified on ChemicalBook, to prevent thermal decomposition . This difference in recommended storage temperature implies superior ambient‑temperature shelf life for the MOM‑ether derivative, reducing cold‑chain logistics costs and simplifying inventory management for laboratories without dedicated flammable‑solvent‑safe refrigerators .

Stability Storage conditions Supply chain

1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene: Optimal Procurement-Linked Application Scenarios


CuAAC‑mediated Fragment‑Based Drug Discovery Library Synthesis

The para‑positioned terminal alkyne enables regioselective CuAAC conjugation with diverse azide‑containing fragments, while the MOM‑protected benzylic alcohol can be unmasked post‑conjugation to introduce hydrogen‑bond donor/acceptor functionality. The ≥95% purity minimizes azide‑scavenging impurities that reduce triazole yields [Section 3, Evidence 1].

Orthogonal Protecting‑Group Strategies in Multi‑Step Total Synthesis

The methoxymethyl ether can be selectively cleaved in the presence of methyl ethers, silyl ethers, and benzyl ethers, offering chemists a reliable orthogonal deprotection node. This avoids harsh demethylation conditions that would destroy acid‑ or oxidation‑sensitive intermediates [Section 3, Evidence 2].

Physicochemical Property Optimization in Lead‑Series Expansion

When a lead series based on the 4‑methoxy scaffold suffers from low logP and poor passive permeability, switching to the methoxymethyl variant adds ~0.4 log units and 14 Da of molecular weight without altering the alkyne‑benzene pharmacophore, potentially improving cell‑based activity while retaining synthetic tractability [Section 3, Evidence 3].

Multi‑Site Collaborative Projects Requiring Ambient‑Stable Building Blocks

The demonstrated ambient storage stability simplifies reagent distribution across collaborating laboratories, eliminating the need for refrigerated shipping and storage. This is particularly advantageous for large‑scale academic consortia or CRO‑managed compound logistics where cold‑chain compliance is a bottleneck [Section 3, Evidence 4].

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